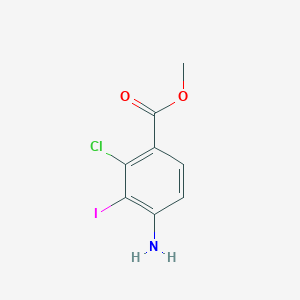

Methyl 4-amino-2-chloro-3-iodobenzoate

Description

Contextual Significance of Substituted Benzoate (B1203000) Derivatives in Synthetic Chemistry

Substituted benzoate derivatives are fundamental building blocks in the field of synthetic chemistry, prized for their versatility and accessibility. These aromatic compounds, characterized by a benzene (B151609) ring attached to a carboxylic acid ester and various other functional groups, serve as crucial precursors in the synthesis of a wide array of complex organic molecules. Their utility spans numerous applications, including the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. The strategic placement of different substituents on the benzene ring allows chemists to precisely tune the electronic and steric properties of the molecule, thereby directing the course of subsequent chemical reactions.

The presence of electron-donating or electron-withdrawing groups can significantly influence the reactivity of the aromatic ring and the ester functionality. For instance, benzoic acid derivatives are recognized as atom-economic alternatives to traditional cross-coupling partners in the synthesis of biaryl compounds, which are common motifs in drug discovery. researchgate.net The ability to introduce a variety of functional groups, including halogens, amines, and alkyl chains, makes substituted benzoates indispensable starting materials for constructing larger, more intricate molecular architectures through reactions like Suzuki-Miyaura cross-coupling, Heck reactions, and Knoevenagel condensations. researchgate.net This adaptability has cemented their role as cornerstones in multi-step synthetic strategies aimed at producing high-value chemical entities.

Overview of Methyl 4-amino-2-chloro-3-iodobenzoate as a Key Synthetic Intermediate

Within the broad class of substituted benzoates, this compound stands out as a highly functionalized and valuable synthetic intermediate. This compound possesses a unique arrangement of substituents on the benzene ring: an amino group, two different halogen atoms (chloro and iodo), and a methyl ester group. This dense and varied functionalization makes it a powerful building block for creating polysubstituted aromatic systems. Each functional group offers a distinct chemical handle that can be selectively targeted in subsequent synthetic transformations.

The iodo group is particularly significant as it is a common participant in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The chloro group provides another potential reaction site, while the amino group can be readily modified or used to direct further substitutions on the ring. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. This multi-functional nature allows for a programmed and sequential approach to building molecular complexity, making this compound a key component in the synthesis of complex target molecules in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 935676-14-5 capotchem.com |

| Molecular Formula | C₈H₇ClINO₂ capotchem.com |

| Molecular Weight | 311.504 g/mol capotchem.com |

| Purity | 98% (Min, HPLC) capotchem.com |

| Moisture | 0.5% Max. capotchem.com |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place achmem.com |

Current Research Frontiers in Poly-substituted Aromatic Systems

The synthesis of poly-substituted aromatic systems remains a vibrant and challenging frontier in modern organic chemistry. rsc.org The controlled, regioselective introduction of multiple, distinct functional groups onto a single benzene ring is a formidable task due to issues of selectivity and reactivity. rsc.org Traditional methods often require lengthy, multi-step sequences with limited flexibility in the achievable substitution patterns. Consequently, a major focus of current research is the development of novel, efficient, and versatile strategies to access these complex structures. innovations-report.com

Recent advancements have centered on innovative catalytic methods, including organocatalytic benzannulation, which provides a powerful tool for constructing densely functionalized arenes from simpler precursors. rsc.org These methods often proceed under mild conditions and offer high levels of chemo- and regioselectivity, allowing for the assembly of substitution patterns that are difficult to obtain through classical approaches. rsc.org Furthermore, multicomponent coupling reactions have emerged as an elegant strategy, enabling the formation of several carbon-carbon bonds in a single operation to create highly substituted benzene rings. nih.gov The development of programmed synthesis, which allows for the sequential and selective installation of different groups onto the aromatic core, represents a significant breakthrough, opening avenues for creating novel molecules for applications in molecular electronics, nanotechnology, and bio-imaging. innovations-report.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-chloro-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSLUSZCJZGFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 4 Amino 2 Chloro 3 Iodobenzoate

Strategic Approaches to Regioselective Halogenation in Benzoate (B1203000) Systems

The synthesis of Methyl 4-amino-2-chloro-3-iodobenzoate is primarily approached through the electrophilic iodination of a suitable precursor, Methyl 4-amino-2-chlorobenzoate. This reaction requires careful consideration of reagents, catalysts, and solvent systems to ensure the iodine atom is introduced at the correct position on the benzene (B151609) ring.

Electrophilic Iodination of Methyl 4-amino-2-chlorobenzoate

The introduction of an iodine atom onto the aromatic ring of Methyl 4-amino-2-chlorobenzoate is an electrophilic aromatic substitution reaction. The existing amino and chloro substituents on the benzene ring play a crucial role in directing the incoming electrophile. The amino group is a strongly activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. libretexts.orgunizin.org In this specific substrate, the positions ortho to the amino group are C-3 and C-5, and the position para is blocked by the chloro group. The position ortho to the chloro group is C-3, and the position para is also occupied by the amino group. Therefore, the directing effects of both the amino and chloro groups converge to favor substitution at the C-3 and C-5 positions.

Influence of Catalysts and Reagents on Reaction Selectivity (e.g., Silver Sulfate (B86663), Iodine)

Direct iodination of aromatic compounds with molecular iodine is often a challenging process due to the low electrophilicity of iodine. To enhance the reactivity, an activating agent or catalyst is typically employed. A common and effective method involves the use of iodine in the presence of a silver salt, such as silver sulfate (Ag₂SO₄).

The role of silver sulfate is to activate the iodine molecule. It is believed that the silver ion assists in the heterolytic cleavage of the I-I bond, generating a more potent electrophilic iodine species, possibly an iodonium (B1229267) ion (I⁺), which can then readily attack the electron-rich aromatic ring. This activation is crucial for achieving efficient iodination under mild conditions. The general mechanism involves the formation of a silver iodide precipitate, which drives the reaction forward.

Solvent System Optimization for Improved Yields and Purity

The choice of solvent can significantly impact the yield and purity of the desired product in electrophilic iodination reactions. The solvent's polarity and its ability to solvate the reactants and intermediates are key factors. For the iodination of aminobenzoate systems, various solvents can be considered, and the optimal choice often requires empirical investigation. Common solvents for such reactions include chlorinated hydrocarbons, ethers, and polar aprotic solvents. The optimization of the solvent system aims to maximize the solubility of the reactants while minimizing side reactions, thereby leading to higher yields and a cleaner product profile.

Comparative Analysis of Synthetic Pathways to Isomeric and Related Halogenated Aminobenzoates

The synthesis of halogenated aminobenzoates can lead to various isomers, and the chosen synthetic route dictates the final product. Understanding the factors that control regioselectivity is essential for selectively preparing a specific isomer.

Differentiation from Methyl 4-amino-2-chloro-5-iodobenzoate Synthesis

The synthesis of the isomeric compound, Methyl 4-amino-2-chloro-5-iodobenzoate, would also start from Methyl 4-amino-2-chlorobenzoate. As discussed, the directing effects of the amino and chloro groups favor substitution at both the C-3 and C-5 positions. The differentiation in the synthesis to selectively obtain the 3-iodo versus the 5-iodo isomer would depend on subtle electronic and steric factors, as well as the specific reaction conditions employed.

The electronic influence of the ester group (-COOCH₃), which is a meta-director, might play a role in slightly differentiating the electron density at the C-3 and C-5 positions. However, the powerful ortho-, para-directing effect of the amino group is likely to be the dominant factor. Steric hindrance could also influence the regioselectivity. The C-3 position is flanked by the chloro and amino groups, while the C-5 position is adjacent only to the amino group. The specific iodinating agent and reaction conditions could be tailored to exploit these subtle differences to favor one isomer over the other. For instance, bulkier iodinating reagents might preferentially attack the less sterically hindered C-5 position.

A plausible alternative route to specifically synthesize the 5-iodo isomer could involve starting with a precursor where the 5-position is already functionalized in a way that facilitates iodination, or by using a different starting material altogether where the substitution pattern is already established. For example, a synthetic pathway for 2-chloro-5-iodobenzoic acid has been described starting from methyl anthranilate, involving iodination to obtain 2-amino-5-iodobenzoic acid methyl ester, followed by a Sandmeyer reaction to introduce the chloro group. google.comgoogle.com

Exploration of Alternative Precursors and Reaction Conditions for Analogues

The synthesis of analogues of this compound can be achieved by employing different starting materials or modifying the reaction conditions. For instance, starting with a different aminobenzoate ester bearing other substituents would lead to a variety of halogenated analogues.

Alternative synthetic strategies could also be explored, such as multi-step sequences that build the desired substitution pattern in a controlled manner. For example, a synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed that involves the nitration of a 2-aminobenzoate, followed by a Sandmeyer reaction to introduce the iodine at the 2-position, and finally, reduction of the nitro group to an amine. researchgate.netkorea.ac.kr This approach offers a high degree of control over the placement of substituents.

The exploration of different precursors and reaction conditions allows for the creation of a library of halogenated aminobenzoate analogues, which can be valuable for various applications in chemical research and development.

Research Findings on Halogenation of Aminobenzoate Systems

| Parameter | Observation | Potential Impact on Synthesis |

| Directing Effects | Amino group is a strong ortho-, para-director. Chloro group is a weak ortho-, para-director. Ester group is a meta-director. | Iodination is directed primarily to positions ortho to the amino group (C-3 and C-5). |

| Iodinating Agent | Molecular iodine (I₂) requires activation. | Use of activating agents like silver sulfate is necessary for efficient reaction. |

| Catalyst | Silver sulfate (Ag₂SO₄) activates iodine. | Promotes the formation of a more electrophilic iodine species, enhancing reaction rate. |

| Regioselectivity | Both C-3 and C-5 positions are activated for electrophilic attack. | Separation of isomers might be necessary. Reaction conditions can be tuned to favor one isomer. |

| Alternative Routes | Multi-step syntheses involving nitration and Sandmeyer reactions offer controlled substitution. | Provides a more predictable pathway to specific isomers, avoiding potential issues with regioselectivity in direct halogenation. |

Advanced Purification and Isolation Techniques in Multi-substituted Aromatic Synthesis

The synthesis of multi-substituted aromatic compounds like this compound often yields a mixture of constitutional isomers and other impurities. The structural similarity of these byproducts to the target molecule presents a significant purification challenge. Therefore, the application of advanced and efficient purification techniques is paramount to obtaining the compound in high purity. This section delves into two primary methods for the purification and isomer enrichment of this compound: recrystallization and column chromatography.

Recrystallization Strategies for Isomer Enrichment

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. illinois.edumt.comyoutube.com Its efficacy is based on the principle of differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. researchgate.netyoutube.comslideshare.net For the enrichment of a specific constitutional isomer, such as this compound, from a mixture of closely related isomers, fractional crystallization can be a particularly effective approach. wikipedia.orgquora.com

The success of recrystallization for isomer enrichment hinges on several key factors, including solvent selection, cooling rate, and the presence of seed crystals. The ideal solvent will exhibit a significant difference in solubility for the target isomer compared to its impurities at different temperatures. A slow cooling process generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice while excluding impurities. youtube.com

The choice of solvent is critical and often requires empirical determination. A common strategy involves the use of a mixed solvent system, where one solvent is a good solvent for all components and the other is a poor solvent. By carefully adjusting the ratio of the two solvents, a point of supersaturation for the desired isomer can be reached, leading to its selective crystallization. For halogenated benzoic acid esters, solvent pairs such as ethanol/water, ethyl acetate/hexane (B92381), and dichloromethane (B109758)/hexane are often explored. rochester.edu

To illustrate the potential for isomer enrichment via recrystallization, consider a hypothetical scenario involving the purification of this compound from a common isomeric impurity, Methyl 4-amino-2-chloro-5-iodobenzoate. The slight differences in their substitution patterns can lead to variations in their crystal packing and, consequently, their solubilities in different solvents.

Below is an interactive data table showcasing hypothetical solubility data for the target compound and a potential isomeric impurity in various solvent systems at two different temperatures. This data illustrates the principles of selecting an appropriate solvent for fractional crystallization.

| Solvent System (v/v) | Temperature (°C) | Solubility of Target Compound ( g/100 mL) | Solubility of Isomeric Impurity ( g/100 mL) | Potential for Separation |

| Ethanol/Water (80:20) | 78 | 15.2 | 18.5 | Moderate |

| Ethanol/Water (80:20) | 10 | 1.8 | 2.5 | Moderate |

| Ethyl Acetate/Hexane (30:70) | 65 | 12.8 | 10.5 | Good |

| Ethyl Acetate/Hexane (30:70) | 0 | 0.9 | 1.5 | Good |

| Dichloromethane/Hexane (40:60) | 40 | 20.1 | 22.3 | Poor |

| Dichloromethane/Hexane (40:60) | -10 | 3.5 | 4.0 | Poor |

This is a hypothetical data table created for illustrative purposes.

Based on this hypothetical data, the Ethyl Acetate/Hexane solvent system shows the most promise for separating the target compound from the isomeric impurity. The target compound is more soluble in the hot solvent mixture and less soluble in the cold, while the impurity shows the opposite trend, allowing for enrichment of the target compound in the crystalline phase upon cooling.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Column chromatography is a versatile and indispensable technique for the purification of organic compounds, particularly when dealing with complex mixtures of isomers that are difficult to separate by recrystallization alone. researchgate.netresearchgate.net This method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (an eluent or solvent system). chemcoplus.co.jpteledynelabs.com

The separation of constitutional isomers of multi-substituted aromatic compounds by column chromatography is often challenging due to their similar polarities. researchgate.net However, by carefully selecting the stationary phase and optimizing the eluent system, successful separation can be achieved. For halogenated aromatic compounds, silica gel is a commonly used stationary phase. teledynelabs.com

The choice of eluent is critical for achieving good separation. A systematic approach to eluent optimization often involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This technique, known as gradient elution, can effectively resolve compounds with small differences in polarity. mdpi.com Common solvent systems for the chromatography of halogenated aromatic esters include mixtures of hexane and ethyl acetate, or petroleum ether and dichloromethane. cup.edu.cnsysydz.net

The effectiveness of a chromatographic separation is often evaluated by the resolution (Rs) between the peaks of the different components in the chromatogram. A resolution value of 1.5 or greater is generally considered to indicate baseline separation. The retention factor (k') is another important parameter that quantifies the retention of a compound on the column.

The following interactive data table presents hypothetical data from the column chromatographic separation of this compound and a potential regioisomeric impurity using different eluent systems on a silica gel column.

| Eluent System (v/v) | Retention Factor (k') - Target Compound | Retention Factor (k') - Regioisomeric Impurity | Resolution (Rs) |

| Hexane/Ethyl Acetate (90:10) | 2.5 | 2.8 | 0.8 |

| Hexane/Ethyl Acetate (85:15) | 3.2 | 3.8 | 1.2 |

| Hexane/Ethyl Acetate (80:20) | 4.1 | 5.0 | 1.6 |

| Petroleum Ether/Dichloromethane (70:30) | 2.9 | 3.3 | 0.9 |

| Petroleum Ether/Dichloromethane (60:40) | 3.8 | 4.5 | 1.3 |

This is a hypothetical data table created for illustrative purposes.

As indicated by the hypothetical data, the Hexane/Ethyl Acetate (80:20) eluent system provides the best separation with a resolution of 1.6, indicating baseline separation of the target compound from its regioisomeric impurity. The data highlights the importance of fine-tuning the eluent composition to achieve optimal separation. In some cases, the use of specialized stationary phases or techniques like flash chromatography can further enhance the separation of challenging isomeric mixtures. researchgate.net

Mechanistic Investigations and Transformative Reactions of Methyl 4 Amino 2 Chloro 3 Iodobenzoate

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of an additional halogen atom onto the aromatic ring of Methyl 4-amino-2-chloro-3-iodobenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism. The regioselectivity of this reaction is dictated by the interplay of the electronic effects of the existing substituents: the strongly activating amino group (-NH₂), the deactivating chloro group (-Cl), and the deactivating iodo group (-I).

The amino group is a powerful activating group that donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic. byjus.com In this molecule, the para position to the amino group is already occupied by the methyl carboxylate group. Therefore, the amino group strongly directs incoming electrophiles to its ortho positions, which are C3 and C5. The C3 position is already substituted with an iodine atom. This leaves the C5 position as the most likely site for electrophilic attack.

The chloro and iodo groups are deactivating via their inductive effect but are ortho-, para-directing due to the ability of their lone pairs to participate in resonance. libretexts.org However, their directing influence is significantly weaker than that of the amino group. The methyl carboxylate group (-COOCH₃) is a deactivating and meta-directing group.

Considering the combined influence of all substituents, the C5 position is the most activated towards electrophilic attack. The mechanism for halogenation, for instance with bromine (Br₂), would involve the following steps:

Generation of the electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond, creating a more potent electrophile.

Nucleophilic attack: The electron-rich aromatic ring, activated by the amino group, attacks the electrophilic bromine atom. This attack preferentially occurs at the C5 position, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the lone pair of the amino group.

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final halogenated product.

Role of the Aminobenzoate Moiety in Directing Group Functionalization

The aminobenzoate moiety in this compound plays a crucial role in directing the functionalization of the aromatic ring. This is a consequence of the combined electronic effects of the amino group and the methyl carboxylate group.

Amino Group (-NH₂): As a strong activating group, the amino group is a powerful ortho-, para-director. byjus.comlibretexts.org It significantly increases the electron density at the positions ortho and para to it through a +R (resonance) effect. In this specific molecule, the positions ortho to the amino group are C3 and C5. The para position is occupied by the ester group.

Methyl Carboxylate Group (-COOCH₃): This group is a deactivating, meta-director. It withdraws electron density from the ring through a -R effect, making the ring less reactive towards electrophiles and directing incoming groups to the meta position (C5 relative to the ester).

Chloro (-Cl) and Iodo (-I) Groups: These halogens are deactivating due to their -I (inductive) effect but are ortho-, para-directing because of their +R effect. libretexts.org Their influence is generally weaker than that of the amino group.

The directing effects of these substituents can be summarized as follows:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 4 | +R >> -I (Activating) | Ortho, Para |

| -Cl | 2 | -I > +R (Deactivating) | Ortho, Para |

| -I | 3 | -I > +R (Deactivating) | Ortho, Para |

| -COOCH₃ | 1 | -R, -I (Deactivating) | Meta |

Participation in Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki Coupling on Aryl Iodides)

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-chlorine bond, allowing for selective reaction at the C3 position. The Suzuki-Miyaura coupling is a prominent example of such a transformation, enabling the formation of a new carbon-carbon bond. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron compound (R-B(OR')₂) involves three key steps: libretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-iodine bond of the substrate to form a palladium(II) intermediate. This is typically the rate-determining step and occurs selectively at the more reactive C-I bond.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium(II) center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This reaction is highly versatile and allows for the introduction of a wide range of substituents (alkyl, alkenyl, aryl, etc.) at the C3 position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and functional group tolerance. The amino and ester groups on the substrate are generally compatible with these conditions.

Other cross-coupling reactions that can be performed on the aryl iodide include, but are not limited to, Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions provide powerful tools for the extensive derivatization of this compound.

Nucleophilic Substitution Reactivity of Halogenated Benzoates

Aromatic rings are generally resistant to nucleophilic substitution. However, nucleophilic aromatic substitution (SₙAr) can occur if the ring is activated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. uomustansiriyah.edu.iq

In this compound, the methyl carboxylate group is an electron-withdrawing group. However, it is not positioned ortho or para to either the chloro or iodo substituent. The amino group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, under typical SₙAr conditions, this molecule is expected to be relatively unreactive.

The relative reactivity of the two halogen substituents as leaving groups in SₙAr reactions is an important consideration. Generally, in SₙAr reactions where the rate-determining step is the initial nucleophilic attack, the reactivity order is F > Cl > Br > I. stackexchange.com This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon more electrophilic and susceptible to attack. However, if the departure of the leaving group is involved in the rate-determining step, the order can be reversed, following the trend of bond strength (C-I < C-Br < C-Cl < C-F).

Given the electronic nature of the substituents on this compound, forcing conditions (high temperature and pressure, or the use of very strong nucleophiles) would likely be required to induce nucleophilic substitution. Under such conditions, the relative leaving group ability of iodide versus chloride would depend on the specific reaction mechanism that is operative.

Pathways for Ester Hydrolysis and Amidation of the Carboxylate Group

The methyl ester group of this compound can be readily transformed into other functional groups, such as a carboxylic acid or an amide.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol (B129727) and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., NaOH in water/alcohol), a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

The presence of the ortho-amino group can influence the rate of hydrolysis. Studies on related aminobenzoates have shown that the amino group can participate in intramolecular general base catalysis, accelerating the hydrolysis reaction, particularly in neutral or slightly acidic conditions.

Amidation: The methyl ester can be converted to an amide by reaction with an amine. This transformation typically requires heating or the use of a catalyst.

Direct Aminolysis: Heating the ester with an amine can lead to the formation of an amide through nucleophilic acyl substitution. However, this reaction is often slow and requires high temperatures.

Catalytic Amidation: Various catalysts can facilitate the amidation of esters. Lewis acids can activate the ester carbonyl towards nucleophilic attack by the amine. organic-chemistry.org Alternatively, base-promoted methods can be employed. For sterically hindered esters or less reactive amines, more specialized methods may be necessary. nih.govchimia.ch The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.

These transformations of the carboxylate group further enhance the synthetic utility of this compound, allowing for the introduction of new functionalities and the construction of more complex molecules.

Applications of Methyl 4 Amino 2 Chloro 3 Iodobenzoate As a Building Block in Complex Chemical Scaffolds

Precursor in the Synthesis of Indole (B1671886) Carboxamide Derivatives

The indole ring system is a core structural motif in numerous biologically active compounds. arkat-usa.org While direct, published syntheses of indole carboxamides commencing specifically from methyl 4-amino-2-chloro-3-iodobenzoate are not extensively detailed in the literature, the compound's structure is ideally suited for well-established palladium-catalyzed cyclization strategies. nih.govdocumentsdelivered.com The presence of both an amino group and an ortho-iodide makes it a prime candidate for Larock indole synthesis or related methodologies.

In a plausible synthetic pathway, the aryl iodide of this compound can undergo a palladium-catalyzed coupling reaction, such as a Sonogashira coupling with a terminal alkyne. The resulting intermediate, containing an alkyne positioned ortho to the amino group, can then undergo an intramolecular cyclization to form the indole ring. Subsequent hydrolysis of the methyl ester followed by an amidation step would yield the desired indole carboxamide. This approach allows for the introduction of diverse substituents onto the indole core, originating from the chosen alkyne coupling partner.

Table 1: Plausible Synthetic Route to Indole Carboxamides

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base | Methyl 4-amino-2-chloro-3-(alkynyl)benzoate |

| 2 | Intramolecular Cyclization | Base or Pd catalyst | Substituted indole-carboxylate |

| 3 | Ester Hydrolysis | LiOH or NaOH | Indole-carboxylic acid |

| 4 | Amidation | Amine, coupling agent (e.g., HATU, EDCI) | Indole carboxamide |

Strategic Intermediate for Substituted Heterocyclic Systems

The distinct reactivity of the functional groups on this compound makes it a strategic intermediate for a variety of substituted heterocyclic systems beyond indoles. sigmaaldrich.com The different halogens—iodine and chlorine—allow for chemoselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions, enabling sequential functionalization of the aromatic ring.

For instance, the iodide can be selectively targeted in Suzuki, Heck, or Buchwald-Hartwig reactions, leaving the chloride available for a subsequent, more forcing coupling reaction. The amino group can act as a nucleophile in condensation reactions to form fused heterocyclic systems like benzodiazepines or quinazolines, or it can be diazotized and converted into other functionalities to facilitate different cyclization pathways. The methyl ester provides another handle for modification, including reduction to an alcohol or conversion to an amide, further expanding its synthetic utility. This controlled, stepwise modification is crucial for building complex, multi-ring systems found in medicinal chemistry and materials science. fluorochem.co.uk For example, building blocks with similar functionalities are used in the synthesis of benzothiazoles acs.org and azetidinones. mdpi.com

Table 2: Reactivity of Functional Groups for Heterocycle Synthesis

| Functional Group | Potential Role in Synthesis | Example Reaction Type | Resulting Heterocycle Class (Potential) |

| 3-Iodo | Site for initial cross-coupling | Suzuki, Sonogashira, Heck | Biaryls, alkynyl-arenes, styrenes |

| 4-Amino | Nucleophile, directing group | Condensation, Pictet-Spengler | Quinolines, Benzodiazepines |

| 2-Chloro | Site for secondary cross-coupling | Buchwald-Hartwig, Suzuki (harsher conditions) | Fused N-heterocycles, complex biaryls |

| 1-Carboxylate | Modification handle, cyclization precursor | Amidation, Reduction | Lactams, cyclic ethers |

Utility in the Construction of Molecules with Specific Molecular Recognition Properties (e.g., P2X7 Receptor Antagonists)

The P2X7 receptor, an ATP-gated ion channel, is a significant therapeutic target for inflammatory diseases, making the development of potent and selective P2X7 antagonists a key area of research. nih.gov Many potent antagonists are complex molecules featuring substituted benzamide (B126) or related amide scaffolds. researchgate.net this compound represents an ideal starting scaffold for the synthesis of such molecules.

The core utility of this building block lies in its ability to form a central, decorated benzamide fragment. The amino group can be acylated with a variety of carboxylic acids or their derivatives to form the crucial amide linkage. The halogen substituents at the 2- and 3-positions provide the necessary steric and electronic properties that can be fine-tuned to optimize binding affinity and selectivity for the P2X7 receptor. The iodo-group, in particular, can be replaced via cross-coupling reactions to introduce larger, often aromatic, substituents that are known to be important for potent antagonism. This modular approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) to identify drug candidates with improved pharmacological profiles. researchgate.netnih.gov

Table 3: Application in P2X7 Antagonist Synthesis

| Structural Feature of Antagonist | Role of this compound |

| Central Benzamide Core | The amino and carboxylate groups form the foundational benzamide structure after acylation and potential modification. |

| Ortho-Substituents | The chloro and iodo groups serve as handles to introduce specific substituents required for receptor binding and selectivity. |

| Extended Aromatic Systems | The highly reactive iodo group allows for the attachment of other aryl or heteroaryl rings via Pd-catalyzed cross-coupling. |

Contributions to the Synthesis of Advanced Organic Materials

While the primary application of this compound appears to be in the synthesis of bioactive molecules, its structure holds potential for the creation of building blocks for advanced organic materials. Many advanced materials, such as those used in organic electronics (e.g., organic field-effect transistors or optical waveguides), are based on extended π-conjugated systems derived from heterocyclic units. mdpi.com

One plausible application is in the synthesis of substituted benzotriazoles. The 1,2-amino group on the benzene (B151609) ring can be readily converted into a benzotriazole (B28993) ring through diazotization with a nitrite (B80452) source, followed by cyclization. Benzotriazole derivatives are known for their desirable electronic properties and are used as building blocks for donor-acceptor type polymers and small molecules in materials science. mdpi.com The remaining chloro and iodo substituents on the newly formed benzotriazole could then be used to further extend the π-system through cross-coupling reactions, tuning the optical and electronic properties of the final material. This potential pathway highlights the versatility of the starting material to bridge the fields of medicinal chemistry and materials science.

Table 4: Proposed Synthesis of a Benzotriazole-based Material Precursor

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Diazotization/Cyclization | Sodium nitrite (NaNO₂), acid | Substituted Benzotriazole |

| 2 | π-System Extension | Aryl boronic acid, Pd catalyst | Aryl-substituted Benzotriazole |

Computational Chemistry and Theoretical Studies on Halogenated Aminobenzoate Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For halogenated aminobenzoate systems, DFT calculations are instrumental in predicting the optimized molecular geometry, understanding the electronic landscape, and rationalizing the influence of substituents.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov

For Methyl 4-amino-2-chloro-3-iodobenzoate, the amino group, being a strong electron-donating group, is expected to significantly raise the energy of the HOMO. rsc.org Conversely, the halogen atoms (chloro and iodo) and the methyl carboxylate group are electron-withdrawing, which would lower the energy of the LUMO. nih.gov This combined effect leads to a narrowing of the HOMO-LUMO gap, suggesting a molecule that is relatively reactive and polarizable. nih.govnih.gov DFT calculations can provide quantitative values for these orbital energies.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.98 |

| Energy Gap (ΔE) | 3.87 |

Note: These values are illustrative and would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgchemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net

In this compound, the MEP map would be expected to show a region of high negative potential (red) around the amino group and the oxygen atoms of the carboxylate group, highlighting their nucleophilic character. walisongo.ac.id Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino group and potentially near the halogen atoms, particularly iodine, which can participate in halogen bonding. walisongo.ac.id

The aromaticity of the benzene (B151609) ring in this compound is influenced by the electronic effects of its substituents. Substituents can affect the electron density of the aromatic ring through inductive and resonance effects. numberanalytics.com The amino group is a strong resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I). The halogens are inductively electron-withdrawing (-I) and have a weaker resonance electron-donating effect (+R). libretexts.orgpressbooks.pub The methyl carboxylate group is an electron-withdrawing group through both resonance (-R) and induction (-I).

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative Data)

| Atom | Charge (a.u.) |

|---|---|

| N (amino) | -0.85 |

| Cl | -0.15 |

| I | +0.05 |

| C (carbonyl) | +0.70 |

| O (carbonyl) | -0.55 |

Note: These values are illustrative and would be obtained from DFT calculations, providing insight into the electronic distribution.

Conformational Analysis and Interconversion Pathways

The presence of the methyl carboxylate and amino groups introduces rotational flexibility in this compound. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers for rotation around single bonds. mdpi.com For the methyl carboxylate group, rotation around the C-C bond connecting it to the ring and the C-O bond of the ester can lead to different conformers. Similarly, the amino group can exhibit pyramidal inversion.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the global minimum energy conformation and any other low-energy conformers, as well as the transition states connecting them. The relative energies of these conformers determine their population at a given temperature.

Theoretical Prediction of Spectroscopic Characteristics

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the spectra.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations help in the assignment of experimental spectra and in understanding how the electronic environment of each nucleus is affected by the substituents. pdx.eduoregonstate.edu

Vibrational Frequencies : Theoretical calculations of vibrational frequencies (IR and Raman spectra) are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. ijtsrd.comresearchgate.net The calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical method. mdpi.com This allows for a detailed assignment of the vibrational modes observed in the experimental spectra. nih.gov

UV-Vis Absorption : Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectra. These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Comparison of Theoretical and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Theoretical Prediction (Illustrative) | Hypothetical Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, Ar-H) | 6.8 - 7.5 | 6.9 - 7.6 |

| ¹³C NMR (δ, ppm, C=O) | 165.0 | 166.2 |

| IR (cm⁻¹, C=O stretch) | 1715 | 1720 |

| UV-Vis (λmax, nm) | 310 | 315 |

Note: Theoretical values are illustrative and would be obtained from appropriate DFT calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. princeton.edu This involves identifying the reactants, products, and any intermediates, and then locating the transition states that connect them on the potential energy surface. rsc.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the reactivity of this molecule in nucleophilic aromatic substitution or electrophilic aromatic substitution reactions could be investigated. ethz.ch By calculating the energies of the intermediates and transition states for different reaction pathways, the most favorable mechanism can be determined. nih.gov This provides valuable insights into the reactivity of the molecule that can guide synthetic efforts.

Supramolecular Interactions and Crystal Packing Analysis (relevant to related derivatives)

The presence of amino, chloro, and iodo substituents on the benzoate (B1203000) ring system introduces a variety of potential intermolecular interactions. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester is a hydrogen bond acceptor. Furthermore, the halogen atoms, particularly the iodine, can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile, such as an oxygen or nitrogen atom.

Computational and theoretical studies on related halogenated aminobenzoate derivatives have provided significant insights into the nature and strength of these supramolecular interactions. Analysis of crystal structures of analogous compounds reveals recurring structural motifs, or supramolecular synthons, that are fundamental to the crystal engineering of these systems.

A common feature in the crystal packing of aminobenzoic acid derivatives is the formation of hydrogen-bonded dimers or chains. nih.gov For instance, in derivatives of p-aminobenzoic acid, molecules often form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups. rsc.org While the subject compound is a methyl ester, the amino group can still form N-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of extended chains or layers.

The role of halogen bonding in directing the crystal packing of chloro-iodinated aromatic compounds is also of significant interest. The iodine atom, being more polarizable than chlorine, is a more effective halogen bond donor. These interactions, designated as C–I···X (where X is a Lewis base), can be highly directional and contribute significantly to the stability of the crystal lattice. mdpi.com In the absence of strong hydrogen bond acceptors, halogen-halogen interactions (e.g., I···Cl or I···I) can also be observed, further influencing the molecular assembly.

The interplay between hydrogen and halogen bonds can lead to complex and fascinating supramolecular architectures. In some structures, these interactions work cooperatively to reinforce a particular packing motif, while in others, they may compete, leading to polymorphism. The specific arrangement adopted will depend on a delicate balance of the strengths and directionalities of all the non-covalent interactions present.

To illustrate the types of interactions and their typical geometric parameters in related systems, the following tables summarize data extracted from crystallographic studies of halogenated aminobenzoate derivatives.

Table 1: Representative Hydrogen Bond Geometries in Aminobenzoate Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O | 0.86 | 2.15 | 2.98 | 163 |

| O-H···O | 0.82 | 1.85 | 2.65 | 175 |

| C-H···O | 0.93 | 2.45 | 3.35 | 160 |

Note: Data are representative values from published crystal structures of related aminobenzoic acid derivatives and are intended for illustrative purposes.

Table 2: Representative Halogen Bond Geometries in Halogenated Aromatic Compounds

| Donor-X···Acceptor | D-X (Å) | X···A (Å) | D···A (Å) | ∠D-X···A (°) |

| C-I···O | 2.10 | 3.10 | 5.20 | 170 |

| C-Cl···O | 1.75 | 3.20 | 4.95 | 165 |

| C-I···N | 2.10 | 3.00 | 5.10 | 175 |

Note: Data are representative values from published crystal structures of related halogenated aromatic compounds and are intended for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies for Halogenated Aminobenzoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques: ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl 4-amino-2-chloro-3-iodobenzoate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, chloro, iodo, and methoxycarbonyl substituents. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., doublets, triplets) reveal scalar coupling between neighboring protons, which helps to establish their relative positions on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbonyl carbon of the ester group will appear at a significantly different chemical shift compared to the aromatic carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity. A COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. wikipedia.orglibretexts.org This is invaluable for assigning the signals of the aromatic protons and confirming their adjacency. An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org This provides a direct link between the ¹H and ¹³C NMR data, greatly facilitating the complete assignment of all proton and carbon resonances in the molecule. wikipedia.orgyoutube.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| O-CH₃ | 3.5 - 4.0 | 50 - 60 |

| C=O | - | 160 - 175 |

| C-NH₂ | - | 140 - 150 |

| C-Cl | - | 120 - 135 |

| C-I | - | 90 - 105 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and confirming the presence of the target compound. The liquid chromatograph separates the components of a sample, and the mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting compounds.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₇ClINO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a very high degree of precision.

Fragmentation Analysis in MS provides valuable structural information. libretexts.org Upon ionization in the mass spectrometer, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For aromatic esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or cleavage of bonds adjacent to the carbonyl group. libretexts.orgpharmacy180.com The presence of halogen atoms (chlorine and iodine) will result in characteristic isotopic patterns in the mass spectrum, further aiding in the confirmation of the compound's identity. The fragmentation of halogen-substituted aromatic compounds can sometimes involve the loss of the halogen atom. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Fragmentation Origin |

| [M]+ | 310.92 | Molecular Ion |

| [M-CH₃]+ | 295.90 | Loss of methyl radical |

| [M-OCH₃]+ | 279.91 | Loss of methoxy (B1213986) radical |

| [M-COOCH₃]+ | 251.92 | Loss of methoxycarbonyl radical |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (Fourier Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹).

C-H stretching of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

C=O stretching of the ester group (a strong band typically around 1700-1730 cm⁻¹).

C=C stretching of the aromatic ring (in the region of 1450-1600 cm⁻¹).

C-O stretching of the ester group (around 1100-1300 cm⁻¹).

C-Cl and C-I stretching vibrations, which would appear at lower frequencies in the fingerprint region.

Raman Spectroscopy is a complementary technique to FTIR. libretexts.org It measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that it is often more sensitive to non-polar bonds and symmetric vibrations. Therefore, it can provide additional information about the aromatic ring and the C-Cl and C-I bonds. The combination of both FTIR and Raman spectra provides a more complete vibrational analysis of the molecule. researchgate.netnih.gov

Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=O Stretch (Ester) | 1700-1730 | 1700-1730 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch (Ester) | 1100-1300 | 1100-1300 |

| C-Cl Stretch | 600-800 | 600-800 |

| C-I Stretch | 500-600 | 500-600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Unambiguous confirmation of the molecular structure , including the substitution pattern on the benzene ring.

Precise measurements of bond lengths and angles , which can offer insights into the electronic effects of the various substituents.

Information about the crystal packing , including intermolecular interactions such as hydrogen bonding (e.g., involving the amino group) and halogen bonding. nih.gov

Obtaining a suitable single crystal is a prerequisite for this technique, which can sometimes be a challenging step. However, the detailed structural information it provides is unparalleled. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, an appropriate HPLC method would involve a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents). The compound would elute at a characteristic retention time, and the area of the peak in the chromatogram is proportional to its concentration. This allows for the quantitative determination of purity.

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. journalijar.com For less volatile compounds like benzoic acid derivatives, derivatization may be necessary to increase their volatility. researchgate.net In the case of this compound, its volatility would need to be assessed to determine the suitability of GC analysis. If applicable, GC can provide high-resolution separations and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Advanced Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC) for mesomorphic properties of related compounds)

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to determine thermal transitions such as melting point, glass transitions, and phase changes. For related aminobenzoate compounds, DSC can be used to study their thermal stability and to investigate the presence of any mesomorphic (liquid crystal) phases. akjournals.comdergipark.org.tr While not guaranteed for this specific compound, the study of its thermal behavior can provide valuable information about its physical properties. The melting point is a key physical constant that can also be used as an indicator of purity.

Other thermal analysis techniques, such as Thermogravimetric Analysis (TGA) , can be used to study the thermal stability and decomposition profile of the compound. TGA measures the change in mass of a sample as a function of temperature.

Future Research Directions and Emerging Paradigms in Halogenated Aminobenzoate Chemistry

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability has profound implications for the synthesis of halogenated aminobenzoates. Traditional synthetic routes often rely on hazardous reagents and solvents like N,N-dimethylformamide (DMF), which pose significant environmental and health concerns. mdpi.comrsc.org Future research is intensely focused on aligning synthetic protocols with the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals. nih.gov

A primary objective is the replacement of conventional solvents with environmentally benign alternatives. Propylene carbonate, for instance, has emerged as a viable green polar aprotic solvent capable of replacing DMF and dichloromethane (B109758) in peptide synthesis, a field with analogous reaction steps. rsc.org Research into its application for the synthesis and derivatization of compounds like Methyl 4-amino-2-chloro-3-iodobenzoate is a promising direction. Another green approach involves biocatalysis, leveraging enzymes or whole-microorganism systems to perform chemical transformations under mild, aqueous conditions. mdpi.com The biosynthesis of aminobenzoic acid isomers from renewable feedstocks like glucose highlights the potential for developing enzymatic pathways for halogenated derivatives, thereby reducing reliance on petroleum-based precursors. mdpi.com

| Solvent | Classification | Key Issues | Potential Green Alternative |

| N,N-dimethylformamide (DMF) | Conventional | Reproductive toxicity, high boiling point | Propylene Carbonate |

| Dichloromethane (DCM) | Conventional | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

| Benzene (B151609) | Conventional | Carcinogenic, environmentally persistent | Toluene, Cyclopentyl methyl ether (CPME) |

| Water | Green | Limited organic solubility | Micellar Catalysis (Surfactants in Water) |

| Ethanol | Green | Renewable, low toxicity | N/A |

This table showcases conventional solvents used in organic synthesis and their greener alternatives, which are central to developing sustainable protocols for producing halogenated aminobenzoates.

Furthermore, the adoption of continuous flow chemistry, particularly systems like the H-Cube® which generate hydrogen on-demand from water for hydrogenation reactions, can significantly enhance the safety and efficiency of synthetic processes while minimizing waste. unibo.it

Exploration of Catalytic Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiopure chiral molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov For halogenated aminobenzoates, the introduction of chirality can unlock novel biological activities and material properties. Future research is increasingly directed towards catalytic asymmetric synthesis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis, which employs small, metal-free organic molecules to catalyze reactions, represents a major frontier. nih.gov Chiral phosphoric acids and cinchona alkaloid-derived catalysts have been successfully used for enantioselective halogenation reactions, providing a pathway to chiral building blocks. nih.govresearchgate.net Another powerful strategy involves the use of chiral halonium salts, which act as potent halogen-bonding donors in asymmetric catalysis. beilstein-journals.org These catalysts have been applied in enantioselective Mannich reactions to create complex molecules with high stereocontrol. beilstein-journals.org The development of catalysts specifically tailored for the asymmetric functionalization of pre-substituted scaffolds like this compound is a key challenge and opportunity.

| Catalysis Type | Catalyst Example | Key Transformation | Advantages |

| Organocatalysis | Chiral Phosphoric Acid, Jørgensen-Hayashi catalyst | Enantioselective Halogenation | Metal-free, robust, low toxicity. nih.govresearchgate.net |

| Phase-Transfer Catalysis | Chiral Ammonium Salts | Asymmetric Halogenation of β-keto esters | Mild conditions, operational simplicity. researchgate.net |

| Halogen-Bonding Catalysis | Chiral Iodonium (B1229267) Salts | Asymmetric Mannich Reactions | High yields and enantioselectivities. beilstein-journals.org |

| Transition Metal Catalysis | Photoinduced Copper Catalyst Systems | Enantioconvergent Amidation | Utilizes light energy, can deracemize starting materials. nih.gov |

This table summarizes emerging catalytic strategies for the asymmetric synthesis of chiral halogenated compounds, a key future direction for adding value to aminobenzoate scaffolds.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For halogenated aminobenzoates, these computational tools can accelerate the discovery of new derivatives with desired properties and predict optimal reaction conditions, thereby reducing experimental costs and time.

One significant application is in the prediction of compound toxicity. For example, the HD-GEM machine learning model, a graph neural network-based tool, has demonstrated superior performance in predicting cardiotoxicity and hepatotoxicity compared to conventional models. nih.gov Notably, an analysis using this model challenged the long-held assumption that halogenation inherently increases toxicity, finding that the core scaffold's atoms (carbon, nitrogen, oxygen) were more dominant in toxicity predictions. nih.gov Applying such models to libraries of virtual derivatives of this compound could guide the design of safer, more effective compounds from the outset. AI can also be trained to predict the outcomes of complex chemical reactions, identify optimal catalysts, and even propose novel synthetic routes that are more efficient and sustainable.

| AI/ML Application | Description | Impact on Halogenated Aminobenzoate Research |

| Toxicity Prediction | Models like HD-GEM predict adverse effects (e.g., cardiotoxicity) based on molecular structure. nih.gov | Enables early-stage design of safer molecules by identifying and avoiding toxic motifs. |

| Property Prediction | Algorithms predict physicochemical properties (solubility, stability) and bioactivity. | Accelerates the identification of candidates for specific applications (e.g., drugs, materials). |

| Reaction Outcome Prediction | ML models are trained on vast reaction datasets to predict yields and identify potential side products. | Optimizes synthetic routes, saving time and resources by avoiding failed experiments. |

| Retrosynthesis Planning | AI tools propose synthetic pathways for complex target molecules from simpler starting materials. | Suggests novel and efficient ways to synthesize complex derivatives of aminobenzoates. |

This table outlines the transformative potential of integrating AI and Machine Learning into the research and development of halogenated compounds.

Novel Applications in Materials Science and Optoelectronic Systems

The unique electronic properties conferred by halogen atoms make halogenated organic compounds highly attractive for applications in materials science. The presence of both chlorine and iodine in this compound, atoms with different sizes and electronegativities, offers a platform for fine-tuning electronic and photophysical properties.

Research into halogenated two-dimensional (2D) materials has shown that synchronous halogenation can effectively tune optoelectronic properties, enhancing photoresponse behavior. researchgate.net This principle can be extended to molecular crystals or polymers derived from halogenated aminobenzoates. The ability of halogens to participate in "halogen bonding," a non-covalent interaction similar to hydrogen bonding, can be exploited to direct the self-assembly of molecules into highly ordered supramolecular structures. nih.gov These ordered assemblies are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Furthermore, isomers of aminobenzoic acid are already used in the synthesis of novel organic luminescent materials, suggesting that tailored halogenated derivatives could lead to materials with enhanced performance for displays and sensors. mdpi.com

Investigations into Complex Reaction Networks and Domino Processes

Future research will focus on leveraging the distinct reactivity of the different positions on the aromatic ring. For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization involving one of the halogen atoms, and culminating in a cross-coupling reaction at the other halogen site. Mechanistic studies, often supported by computational chemistry, are crucial for understanding and controlling these intricate reaction pathways. researchgate.net The development of bidentate Lewis acid-catalyzed domino reactions, for instance, has shown how a single catalyst can orchestrate a sequence of transformations to rapidly build molecular complexity. researchgate.net Applying this paradigm to halogenated aminobenzoates could provide rapid access to novel heterocyclic scaffolds with potential applications in pharmaceuticals and agrochemicals.

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-amino-2-chloro-3-iodobenzoate, and how can reaction conditions be optimized?

The compound is synthesized via esterification of 4-amino-2-chloro-3-iodobenzoic acid with methanol in the presence of sulfuric acid under reflux . Key parameters for optimization include:

- Catalyst selection : Sulfuric acid is standard, but alternatives like p-toluenesulfonic acid may reduce side reactions.

- Temperature control : Reflux conditions (typically 60–80°C) ensure complete conversion.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield (>85% reported) .

Advanced methods like continuous flow synthesis (industrial settings) enhance scalability and reproducibility by minimizing thermal degradation .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- NMR spectroscopy :

- ¹H NMR : Amino protons (~5–6 ppm) and aromatic protons (δ 7–8 ppm) confirm substitution patterns. Chloro and iodo groups deshield adjacent protons .

- ¹³C NMR : Carbon signals for ester carbonyl (~165 ppm) and iodinated aromatic carbons (~90–100 ppm) are diagnostic .

- IR spectroscopy : Stretching vibrations for C=O (ester, ~1720 cm⁻¹) and N–H (amine, ~3400 cm⁻¹) validate functional groups .

Q. What are the primary reactivity trends of this compound in substitution reactions?

- Nucleophilic substitution : The chloro group is more reactive than iodo in polar aprotic solvents (e.g., DMF) due to better leaving-group ability. Sodium methoxide replaces Cl with OMe at 60°C .

- Electrophilic substitution : The amino group directs electrophiles (e.g., nitration) to the para position relative to itself, but steric hindrance from iodo may limit reactivity .

Advanced Research Questions

Q. How can competing reactivities of amino, chloro, and iodo substituents be managed in selective functionalization?

- Protective strategies : Acetylation of the amino group (acetic anhydride/pyridine) prevents undesired nucleophilic side reactions during halogen displacement .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states for iodo substitution, while non-polar solvents favor chloro reactivity .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., iodo displacement), while higher temperatures (>80°C) drive thermodynamic outcomes .

Q. What analytical challenges arise in quantifying reaction intermediates, and how can they be resolved?

- Overlapping signals in NMR : Aromatic proton signals may overlap due to complex substitution patterns. Use DEPT-135 NMR or 2D-COSY to resolve ambiguities .

- Mass spectrometry limitations : Low volatility complicates GC-MS. LC-MS with electrospray ionization (ESI) is preferred for detecting intermediates .

Q. How do steric and electronic effects influence the design of derivatives for biological studies?

- Steric effects : Iodo substituents at position 3 hinder rotation, potentially stabilizing bioactive conformations. Derivatives with bulkier groups (e.g., tert-butyl) may enhance target binding .

- Electronic effects : Electron-withdrawing iodo and chloro groups increase electrophilicity of the benzene ring, favoring interactions with nucleophilic enzyme residues .

Q. What methodologies are recommended for analyzing contradictory reactivity data in cross-coupling reactions?

- Comparative kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition-state energies for Suzuki-Miyaura couplings .

- Isotopic labeling : Use deuterated analogs to trace mechanistic pathways and resolve conflicting hypotheses .

Methodological Best Practices

Q. How should researchers design experiments to validate synthetic scalability for industrial applications?

Q. What strategies mitigate decomposition risks during storage and handling?

- Stabilization : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation of the amino group .

- Light sensitivity : Amber glassware or aluminum foil wrapping prevents photodegradation of the iodo substituent .

Q. How can researchers address discrepancies in reported biological activity data for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.